Enabling Selective ROR1 Inhibition: Head-to-Head Comparison with Indole-Based Scaffold
Derivatives synthesized from the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine scaffold address the critical 'off-target' limitation of the indole-based ROR1 inhibitor LDR102. While LDR102 exhibited undesirable activity against c-Kit and AblT315I kinases, optimization to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives yielded compound 9i, which demonstrated excellent kinase selectivity in profiling assays [1]. This direct comparator data establishes the scaffold as a privileged structure for achieving target selectivity where other heterocyclic cores fail.
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Excellent kinase selectivity (no off-target inhibition of c-Kit or AblT315I reported) |
| Comparator Or Baseline | LDR102 (indole derivative) with moderate ROR1 activity and confirmed off-target effects on c-Kit and AblT315I kinases |
| Quantified Difference | Qualitative elimination of c-Kit/AblT315I off-target activity via scaffold substitution |
| Conditions | Kinase profiling panel; in vitro selectivity assessment |
Why This Matters
Procurement of this amine enables synthesis of ROR1 inhibitors with demonstrably improved selectivity over the lead indole scaffold, a critical parameter for minimizing toxicity in oncology development.
- [1] Zheng, Q., et al. (2025). Structure-directing optimization of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 294, 117755. View Source
